molecular formula C23H19N3O4S B14927819 3-[(2-methoxyphenoxy)methyl]-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzamide

3-[(2-methoxyphenoxy)methyl]-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzamide

Cat. No.: B14927819
M. Wt: 433.5 g/mol
InChI Key: SAZUBFAHIZWEAC-UHFFFAOYSA-N
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Description

3-[(2-METHOXYPHENOXY)METHYL]-N~1~-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, a benzamide moiety, and a methoxyphenoxy group. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-METHOXYPHENOXY)METHYL]-N~1~-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Benzamide Moiety: The benzamide moiety is introduced through the reaction of the quinazolinone intermediate with benzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxyphenoxy Group: The final step involves the nucleophilic substitution reaction between the benzamide intermediate and 2-methoxyphenol in the presence of a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-METHOXYPHENOXY)METHYL]-N~1~-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a therapeutic agent.

    Industrial Applications: It may be used as a precursor or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-[(2-METHOXYPHENOXY)METHYL]-N~1~-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer cell growth and survival.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.

    Protein Binding: The compound binds to proteins, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-OXO-3(4H)-QUINAZOLINYL]BENZAMIDE: Shares the quinazolinone core but lacks the methoxyphenoxy group.

    2-METHOXYPHENOXY]METHYL]-BENZAMIDE: Contains the methoxyphenoxy group but lacks the quinazolinone core.

Uniqueness

3-[(2-METHOXYPHENOXY)METHYL]-N~1~-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE is unique due to the combination of its structural features, which contribute to its distinct biological activity and potential therapeutic applications. The presence of both the quinazolinone core and the methoxyphenoxy group enhances its ability to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C23H19N3O4S

Molecular Weight

433.5 g/mol

IUPAC Name

3-[(2-methoxyphenoxy)methyl]-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

InChI

InChI=1S/C23H19N3O4S/c1-29-19-11-4-5-12-20(19)30-14-15-7-6-8-16(13-15)21(27)25-26-22(28)17-9-2-3-10-18(17)24-23(26)31/h2-13H,14H2,1H3,(H,24,31)(H,25,27)

InChI Key

SAZUBFAHIZWEAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=CC(=CC=C2)C(=O)NN3C(=O)C4=CC=CC=C4NC3=S

Origin of Product

United States

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